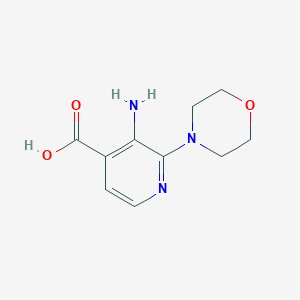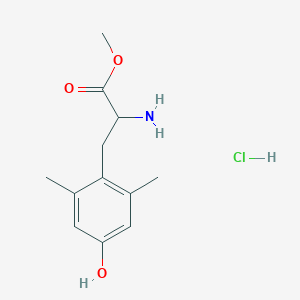
(R)-2-Amino-1-(isoindolin-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-1-(isoindolin-2-yl)propan-1-one is a chemical compound with the molecular formula C11H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(isoindolin-2-yl)propan-1-one typically involves the reaction of isoindoline derivatives with appropriate amino acids or their derivatives. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
Industrial production of ®-2-Amino-1-(isoindolin-2-yl)propan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-1-(isoindolin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
®-2-Amino-1-(isoindolin-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-1-(isoindolin-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in a biochemical assay or receptor modulation in a pharmacological study.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(isoindolin-2-yl)propan-1-one
- 3-Bromo-1-(isoindolin-2-yl)propan-1-one
- 3-(Isoindolin-2-yl)propan-1-amine
Uniqueness
®-2-Amino-1-(isoindolin-2-yl)propan-1-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its non-chiral or differently chiral counterparts. This uniqueness makes it valuable in research for developing selective and potent compounds for various applications.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one |
InChI |
InChI=1S/C11H14N2O/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1 |
Clave InChI |
ROGSNODZJLQUKG-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C(=O)N1CC2=CC=CC=C2C1)N |
SMILES canónico |
CC(C(=O)N1CC2=CC=CC=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)

![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)








![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)

